molecular formula C16H25F12N3RhSb2 B12433552 Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)

Cat. No.: B12433552
M. Wt: 833.80 g/mol
InChI Key: BIXHSRLANXWKNF-UHFFFAOYSA-B
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Description

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) is a complex organometallic compound. It consists of acetonitrile, hexafluoroantimony, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, and rhodium in a +2 oxidation state. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) typically involves the reaction of rhodium chloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of acetonitrile and hexafluoroantimony. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions may produce new organometallic compounds with different ligands .

Scientific Research Applications

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) involves the coordination of the rhodium center with various substrates. The rhodium center acts as a catalytic site, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion pathways. The hexafluoroantimony and acetonitrile ligands stabilize the rhodium center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+)
  • Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(1+)
  • Acetonitrile;hexafluorophosphate(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;iridium(1+)

Uniqueness

The uniqueness of acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+) lies in its specific combination of ligands and the +2 oxidation state of rhodium. This combination imparts unique catalytic properties and reactivity patterns that are not observed in similar compounds with different ligands or oxidation states .

Properties

Molecular Formula

C16H25F12N3RhSb2

Molecular Weight

833.80 g/mol

IUPAC Name

acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(2+)

InChI

InChI=1S/C10H16.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12

InChI Key

BIXHSRLANXWKNF-UHFFFAOYSA-B

Canonical SMILES

CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2]

Origin of Product

United States

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